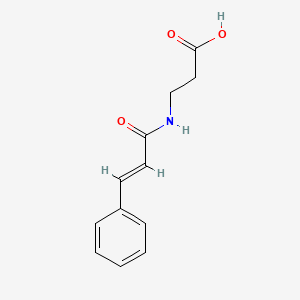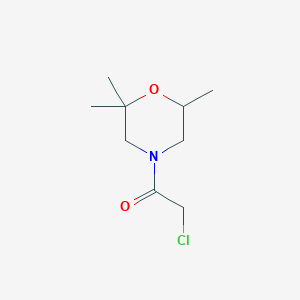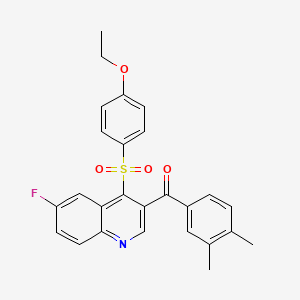
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound belongs to the class of sulfonamide-containing molecules, which have been widely used as therapeutic agents for the treatment of various diseases.
Scientific Research Applications
Fungicidal Activity
This compound has been found to have significant fungicidal activity . A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that some compounds exhibited excellent fungicidal activities .
Lead Compounds for Structural Optimization
N-(thiophen-2-yl) nicotinamide derivatives are significant lead compounds that can be used for further structural optimization . This means that these compounds can serve as a starting point for the design of new drugs with improved properties.
Promising Fungicide Candidate
One of the derivatives of this compound, referred to as compound 4f, is a promising fungicide candidate against CDM that can be used for further development . This suggests that it could potentially be developed into a commercial fungicide product.
Antioxidant Activity
The compound has been found to exhibit moderate antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Activity
The compound has demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, and it also demonstrated significant activity against yeasts (Candida glabrata ATCC 90030, Candida krusei ATCC 34135) . This suggests that it could potentially be used in the development of new antimicrobial drugs.
Interaction with DNA Bases
The compound has been investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase . Electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) were computed to examine the interactions between the compound and DNA bases (such as guanine, thymine, adenine, and cytosine) . This suggests that the compound could potentially interact with DNA in a significant way, which could have implications for its use in genetic research or therapy.
properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c18-22(19,17-5-7-20-8-6-17)16-11-12-3-4-15-13(10-12)14-2-1-9-21-14/h1-4,9-10,16H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFYJJFQCPVLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(1-naphthyl)acetamide](/img/structure/B2636815.png)
![methyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2636817.png)
![4-(4-Bromophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B2636818.png)

![4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2636822.png)
![3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2636824.png)


![N-(4-fluorophenyl)-3-[(4-nitrobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2636828.png)
![1-(4-chlorophenyl)-6-((3,5-dimethoxybenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2636829.png)


![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N'-propylethanediamide](/img/structure/B2636836.png)
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2636838.png)